4-(Chloromethyl)-2-(methylthio)pyrimidine
Overview
Description
4-(Chloromethyl)-2-(methylthio)pyrimidine, also known as CMMP, is a heterocyclic organic compound that belongs to the pyrimidine family. This compound has gained significant attention in the scientific community due to its potential applications in various research fields. CMMP is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(methylthio)pyrimidine is not fully understood. However, it is believed that 4-(Chloromethyl)-2-(methylthio)pyrimidine acts as an alkylating agent, which can modify DNA and RNA molecules. This modification can lead to the inhibition of DNA replication and transcription, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Chloromethyl)-2-(methylthio)pyrimidine are not well studied. However, some studies have suggested that 4-(Chloromethyl)-2-(methylthio)pyrimidine can cause DNA damage and induce apoptosis in cancer cells. 4-(Chloromethyl)-2-(methylthio)pyrimidine has also been shown to have antiviral activity against certain viruses.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(Chloromethyl)-2-(methylthio)pyrimidine in lab experiments include its easy synthesis, high purity, and potential applications in various research fields. However, the limitations of using 4-(Chloromethyl)-2-(methylthio)pyrimidine include its toxicity, which can pose a risk to researchers, and its potential to cause DNA damage, which can lead to false results in experiments.
Future Directions
There are several future directions for the research on 4-(Chloromethyl)-2-(methylthio)pyrimidine. One direction is to study the mechanism of action of 4-(Chloromethyl)-2-(methylthio)pyrimidine in more detail. Another direction is to explore the potential applications of 4-(Chloromethyl)-2-(methylthio)pyrimidine in the treatment of viral infections and cancer. Additionally, the development of safer and more efficient synthesis methods for 4-(Chloromethyl)-2-(methylthio)pyrimidine can also be a future direction.
Scientific Research Applications
4-(Chloromethyl)-2-(methylthio)pyrimidine has shown promising results in various scientific research applications. It is widely used in the synthesis of pharmaceuticals and agrochemicals. 4-(Chloromethyl)-2-(methylthio)pyrimidine is also used as a precursor in the synthesis of nucleoside analogs, which have potential applications in the treatment of viral infections and cancer.
properties
IUPAC Name |
4-(chloromethyl)-2-methylsulfanylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQWXVFWJYLQFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271017 | |
Record name | 4-(Chloromethyl)-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(methylthio)pyrimidine | |
CAS RN |
944902-34-5 | |
Record name | 4-(Chloromethyl)-2-(methylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944902-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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